4-(Dimethylamino)butan-2-ol
Overview
Description
4-(Dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a tertiary amine that contains both hydroxyl and amino functional groups. This compound is a colorless liquid with a strong, fishy odor and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-2-ol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Another method involves the reduction of 4-(dimethylamino)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-(dimethylamino)butan-2-one. This process involves the use of a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: 4-(Dimethylamino)butan-2-one, 4-(Dimethylamino)butanal.
Reduction: 4-(Dimethylamino)butane.
Substitution: 4-(Dimethylamino)butyl chloride, 4-(Dimethylamino)butyl bromide.
Scientific Research Applications
4-(Dimethylamino)butan-2-ol has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target the central nervous system.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butan-2-ol involves its interaction with biological molecules through its hydroxyl and amino groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby affecting their activity and function . The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxybutyl)phenol
- 4-(p-Hydroxyphenyl)butan-2-ol
- 4-Hydroxy-α-methyl-benzenepropanol
- Frambinol
- Rhododendrol
Uniqueness
4-(Dimethylamino)butan-2-ol is unique due to its combination of hydroxyl and tertiary amine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(dimethylamino)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAXPXLEJPTDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445911 | |
Record name | 4-(dimethylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5867-64-1 | |
Record name | 4-(dimethylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)butan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.